molecular formula C10H7N3O2 B13217658 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile

Katalognummer: B13217658
Molekulargewicht: 201.18 g/mol
InChI-Schlüssel: IXTJVKIUGHWZPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of amino, hydroxyl, and nitrile functional groups attached to a quinoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) can be carried out under various conditions, including the use of thiourea dioxide as an efficient, reusable organic catalyst in aqueous media .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often employed to optimize the synthesis process, reduce waste, and improve yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other functional groups.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., thiourea dioxide). Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and reaction times.

Major Products Formed

The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-dihydroxyquinoline-3-carbonitrile varies depending on its application. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents corrosion. The adsorption is influenced by the presence of functional groups and the molecular structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-4,6-dihydroxyquinoline-3-carbonitrile is unique due to its combination of amino, hydroxyl, and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications, from corrosion inhibition to potential pharmacological uses, highlights its significance in scientific research.

Eigenschaften

Molekularformel

C10H7N3O2

Molekulargewicht

201.18 g/mol

IUPAC-Name

2-amino-6-hydroxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H7N3O2/c11-4-7-9(15)6-3-5(14)1-2-8(6)13-10(7)12/h1-3,14H,(H3,12,13,15)

InChI-Schlüssel

IXTJVKIUGHWZPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1O)C(=O)C(=C(N2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.